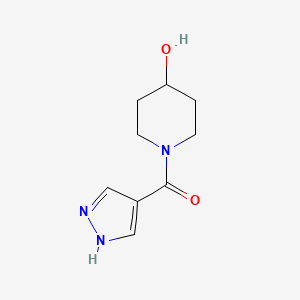

1-(1H-pyrazole-4-carbonyl)piperidin-4-ol

Description

1-(1H-Pyrazole-4-carbonyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a pyrazole-4-carbonyl moiety attached to the nitrogen. This structure combines the rigidity of the piperidine scaffold with the aromatic and hydrogen-bonding capabilities of the pyrazole ring.

Properties

CAS No. |

1155959-86-6 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(4-hydroxypiperidin-1-yl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C9H13N3O2/c13-8-1-3-12(4-2-8)9(14)7-5-10-11-6-7/h5-6,8,13H,1-4H2,(H,10,11) |

InChI Key |

WCQNYPMYGYKBCK-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1O)C(=O)C2=CNN=C2 |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CNN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Pyrazole Hybrids

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride (CAS 1779124-74-1)

- Structure : Similar piperidine-pyrazole core but with an ethyl ester at the pyrazole-4-position instead of a hydroxylated piperidine.

- Applications : Used as an intermediate in kinase inhibitor synthesis.

1-(Piperidin-4-yl)-1H-pyrazol-4-amine

Piperidin-4-ol Derivatives with Aromatic Substituents

1-[(Thiophen-3-yl)methyl]piperidin-4-ol

- Structure : Substitutes the pyrazole-carbonyl group with a thiophene-methyl moiety.

- Properties : Molecular weight 197.3 g/mol; the thiophene enhances π-π stacking but reduces solubility compared to the target compound .

RB-005 (1-(4-octylphenethyl)piperidin-4-ol)

- Structure : Features a bulky 4-octylphenethyl group instead of pyrazole-carbonyl.

- Biological Activity : Demonstrates 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to the hydrophobic phenethyl group .

- Key Difference : The target compound’s pyrazole-carbonyl may favor polar interactions over RB-005’s lipid-driven selectivity.

Functional Group Variations

1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperidine-4-carboxamide

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups | BBB Penetrance (Predicted) |

|---|---|---|---|---|

| 1-(1H-Pyrazole-4-carbonyl)piperidin-4-ol | 223.25 | 0.8 | Hydroxyl, Pyrazole-carbonyl | Moderate (CNS MPO: ~3.5) |

| RB-005 | 333.52 | 4.2 | Phenethyl, Hydroxyl | High (BBB score: >4) |

| Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | 273.74 | 1.5 | Ester | Low (BBB score: <2) |

Notes:

- The target compound’s moderate logP and polar groups suggest balanced solubility and permeability, suitable for peripheral targets.

- RB-005’s high logP aligns with its reported brain penetrance and SK1 selectivity .

Preparation Methods

Preparation of 1-Substituted Pyrazole Intermediates

A key intermediate is 4,5-diamino-1-(2′-hydroxyethyl)pyrazole, which shares structural similarity with the pyrazole moiety in the target compound. Its preparation involves:

- Reaction of alkyl(ethoxymethylene)cyanoacetate with substituted hydrazine hydrochlorides, such as 2-hydroxyethylhydrazine, in an alkanol solvent (methanol, ethanol, or propanol) at temperatures ranging from 60 °C to reflux (70–110 °C) to form ethyl 5-amino-1-substituted-pyrazole-4-carboxylate intermediates.

- Saponification of the ester group by heating with aqueous alkali metal hydroxide (sodium or potassium hydroxide) to hydrolyze the ester to the corresponding carboxylic acid.

- Acidification of the saponified mixture with inorganic acids (e.g., hydrochloric acid, sulfuric acid) to precipitate 5-amino-4-carboxy-1-(2′-hydroxyethyl)pyrazole.

- Isolation of the acid as a water-wet solid followed by purification steps (filtration, recrystallization).

This process avoids multiple isolations of intermediates and uses environmentally acceptable solvents, improving yield and safety.

Nitrosation and Reduction Steps

To introduce the 4,5-diamino functionality on the pyrazole ring:

- The 5-amino-1-(2′-hydroxyethyl)-4-nitrosopyrazole hydrochloride is prepared by nitrosation of the 5-amino-1-substituted pyrazole with isoamyl nitrite in the presence of hydrochloric acid in ethanol.

- The nitroso intermediate is then subjected to catalytic hydrogenation using 10% palladium on activated carbon under hydrogen pressure to reduce the nitroso group to an amino group, yielding 4,5-diamino-1-(2′-hydroxyethyl)pyrazole.

- The catalyst is removed by filtration, and the product is obtained as an alkanol solution or isolated as acid addition salts (e.g., sulfuric acid salt) by acidification and crystallization.

Coupling with Piperidin-4-ol to Form 1-(1H-pyrazole-4-carbonyl)piperidin-4-ol

While direct literature on this compound is limited, standard organic synthesis protocols suggest:

- Activation of the pyrazole-4-carboxylic acid derivative (e.g., as an acid chloride or using coupling reagents like carbodiimides) to form a reactive intermediate.

- Nucleophilic acyl substitution by piperidin-4-ol, which acts as a nucleophile at the hydroxyl group, forming the ester linkage with the pyrazole carbonyl.

- Reaction conditions typically involve mild bases (e.g., triethylamine) and anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmosphere to prevent side reactions.

- Purification by recrystallization or chromatography yields the target compound.

Data Table Summarizing Key Preparation Steps

| Step | Reactants & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Alkyl(ethoxymethylene)cyanoacetate + 2-hydroxyethylhydrazine in alkanol (60–110 °C) | Ethyl 5-amino-1-(2′-hydroxyethyl)pyrazole-4-carboxylate | Ester intermediate |

| 2 | Aqueous NaOH/KOH, heat (70–110 °C), saponification | 5-amino-4-carboxy-1-(2′-hydroxyethyl)pyrazole (acid) | Hydrolysis of ester |

| 3 | Acidification with HCl or H2SO4 (pH ~4, 0–25 °C) | Solid acid salt of pyrazole derivative | Precipitation and isolation |

| 4 | Nitrosation with isoamyl nitrite in ethanol/HCl | 5-amino-4-nitroso-1-(2′-hydroxyethyl)pyrazole hydrochloride | Nitroso intermediate |

| 5 | Catalytic hydrogenation (Pd/C, H2 gas) | 4,5-diamino-1-(2′-hydroxyethyl)pyrazole | Reduction to diamino derivative |

| 6 | Activation of pyrazole-4-carboxylic acid + piperidin-4-ol | This compound | Coupling step to form target compound |

Research Findings and Advantages of the Improved Process

- The improved synthetic process reduces the number of isolation and purification steps compared to earlier multi-step methods involving nitration, bromination, and benzylamine substitution, which required handling toxic solvents and complex hydrogenations.

- Use of alkanol solvents and aqueous alkali metal hydroxides minimizes environmental impact and improves safety.

- The process achieves good overall yields of high-purity 4,5-diamino-1-(2′-hydroxyethyl)pyrazole, which is a critical intermediate for further derivatization.

- The final coupling to piperidin-4-ol can be optimized for yield and selectivity by choice of coupling reagents and reaction conditions.

Q & A

Q. What are the common synthetic routes for 1-(1H-pyrazole-4-carbonyl)piperidin-4-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as:

- Step 1 : Condensation of pyrazole-4-carboxylic acid derivatives with piperidin-4-ol precursors. Ethanol or dichloromethane are preferred solvents, with bases like potassium carbonate or sodium hydroxide to facilitate coupling .

- Step 2 : Activation of the pyrazole carbonyl group using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) for efficient amide bond formation .

- Optimization : Reaction temperature (typically 50–80°C) and time (12–24 hours) are adjusted to balance yield and purity. Monitoring via TLC or HPLC ensures minimal side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the piperidine ring conformation, pyrazole substitution pattern, and carbonyl connectivity. For example, the piperidine C-4 hydroxyl proton appears as a broad singlet near δ 3.5–4.0 ppm .

- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O) at ~1680–1700 cm⁻¹ and hydroxyl (O-H) at ~3200–3500 cm⁻¹ are key markers .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₂N₃O₂) and detects fragmentation patterns .

Q. How do functional groups in this compound influence its reactivity?

- Hydroxyl Group (Piperidin-4-ol) : Participates in hydrogen bonding, affecting solubility and crystallization. It can be oxidized to a ketone or protected (e.g., with tert-butyldimethylsilyl chloride) during synthetic modifications .

- Pyrazole Carbonyl : Acts as an electrophilic site for nucleophilic substitutions or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Case Example : If NMR suggests equatorial hydroxyl orientation but X-ray shows axial positioning, consider dynamic effects (e.g., ring puckering in solution) or crystal-packing forces. Computational methods (DFT) can model conformational energy barriers .

- Validation : Cross-check with 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .

Q. What strategies mitigate low yields in amide bond formation during synthesis?

- Catalyst Screening : Use HOBt (hydroxybenzotriazole) or HOAt to reduce racemization and improve coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require rigorous drying to avoid hydrolysis .

- Steric Hindrance : Introduce microwave-assisted synthesis (50–100°C, 30–60 minutes) to overcome kinetic barriers in bulky intermediates .

Q. How does halogen substitution on the pyrazole ring alter biological activity?

Comparative studies on derivatives (e.g., 4-fluoro vs. 4-chloro substituents) reveal:

| Substituent | LogP | Binding Affinity (μM) | Biological Activity |

|---|---|---|---|

| -H | 1.2 | 12.3 | Moderate enzyme inhibition |

| -F | 1.5 | 8.9 | Enhanced selectivity for kinase targets |

| -Cl | 2.0 | 5.2 | Improved antimicrobial activity |

Fluorine’s electronegativity enhances metabolic stability, while chlorine increases lipophilicity and membrane permeability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Modeling : Tools like SwissADME or Schrödinger’s QikProp estimate:

- LogP : ~1.8 (moderate lipophilicity).

- H-bond donors/acceptors : 2/4, suggesting oral bioavailability.

- CYP450 inhibition risk : Low due to minimal aromatic stacking .

- Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., kinases) to prioritize derivatives for synthesis .

Methodological Considerations

8. Designing derivatives for enhanced solubility without compromising activity:

- Approach : Introduce polar groups (e.g., -SO₂NH₂, -COOH) at the piperidine N-1 position. For example, 1-(sulfamoylbenzoyl) derivatives show improved aqueous solubility (≥5 mg/mL) while retaining target affinity .

- Validation : Measure solubility via shake-flask method and confirm activity via enzyme inhibition assays (IC₅₀) .

9. Addressing crystallization challenges for X-ray structure determination:

- Co-crystallization : Use fragment-based screening (e.g., with PEG 4000) to identify compatible crystallization conditions .

- Cryoprotection : Soak crystals in glycerol (20–30%) before flash-freezing to prevent ice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.